![molecular formula C7H3Cl2N3O B1434940 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde CAS No. 1638767-57-3](/img/structure/B1434940.png)
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
Overview
Description
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is a heterocyclic organic compound. It is characterized by the presence of two chlorine atoms and a formyl group attached to a pyrrolo[2,3-d]pyrimidine core. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and material science .
Biochemical Analysis
Biochemical Properties
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of nucleoside analogs and other bioactive compounds. It interacts with various enzymes and proteins, including kinases and polymerases, which are crucial for cellular processes such as DNA replication and repair. The compound’s interactions with these biomolecules often involve covalent bonding or non-covalent interactions, such as hydrogen bonding and van der Waals forces, which can influence the activity and stability of the target enzymes .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, for instance, this compound has been shown to inhibit cell proliferation by interfering with DNA synthesis and inducing apoptosis. It can also modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and metabolic changes . These effects highlight the compound’s potential as a therapeutic agent in oncology.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity. For example, it may act as a competitive inhibitor of kinases, preventing the phosphorylation of key substrates involved in cell cycle regulation. Additionally, the compound can induce conformational changes in proteins, affecting their function and stability . These interactions underscore the compound’s versatility in modulating biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions but may degrade when exposed to light or high temperatures. Long-term studies have shown that its effects on cellular function can persist for several days, with gradual changes in gene expression and metabolic activity observed over time . These findings are crucial for understanding the compound’s potential for sustained therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and effectively modulate target pathways. At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of careful dosage optimization in preclinical studies . These observations are essential for guiding the development of safe and effective therapeutic regimens.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to nucleoside metabolism. It can be metabolized by enzymes such as cytochrome P450s and aldehyde dehydrogenases, leading to the formation of various metabolites. These metabolic transformations can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions . Understanding these pathways is critical for predicting the compound’s behavior in vivo.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde typically involves the chlorination of pyrrolo[2,3-d]pyrimidine derivatives. One common method includes the reaction of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with phosphorus oxychloride (POCl3) in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is carried out at elevated temperatures, around 70°C to 106°C, to facilitate the chlorination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled addition of reagents to manage the exothermic nature of the reaction. The product is then purified through filtration, extraction, and drying steps to obtain the desired compound in high yield .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The formyl group can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.
Electrophilic Substitution: Electrophiles such as halogens or nitro groups.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
Nucleophilic Substitution: Formation of substituted pyrrolo[2,3-d]pyrimidines.
Electrophilic Substitution: Formation of halogenated or nitro-substituted derivatives.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly kinase inhibitors.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Utilized in the study of enzyme inhibitors and receptor modulators
Mechanism of Action
The mechanism of action of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a precursor to kinase inhibitors, which block the activity of kinases involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and is useful in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the formyl group but shares the core structure.
2,6-Dichloro-7-deazapurine: Similar chlorination pattern but different ring structure.
4,6-Dichloro-4H-purine: Another chlorinated heterocycle with a different core
Uniqueness
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is unique due to the presence of both chlorine atoms and a formyl group, which allows for diverse chemical reactivity and applications in various fields .
Properties
IUPAC Name |
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3O/c8-5-4-3(2-13)1-10-6(4)12-7(9)11-5/h1-2H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXLLWSAFWLAEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=C(N=C2Cl)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Chloro-6-[(pyridin-4-yl)methyl]pyridine hydrochloride](/img/structure/B1434862.png)
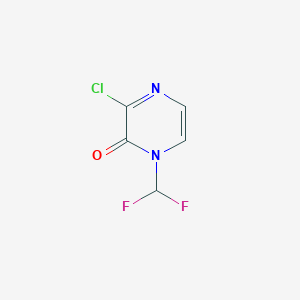
![3-Ethoxy-8-azabicyclo[3.2.1]octane](/img/structure/B1434866.png)
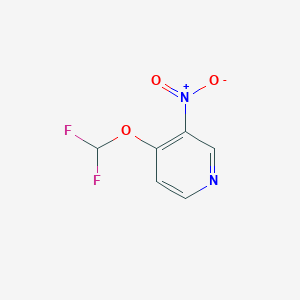
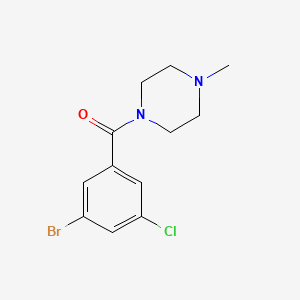
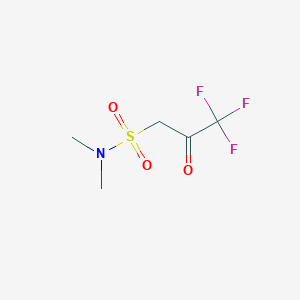
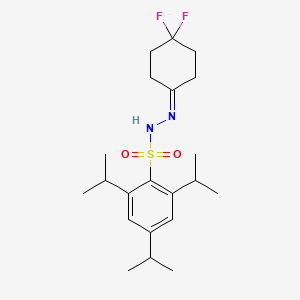
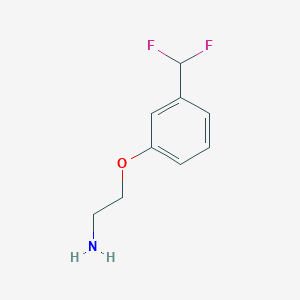

![[2-(Difluoromethoxy)-3-fluorophenyl]methanol](/img/structure/B1434879.png)

